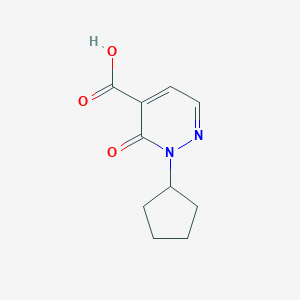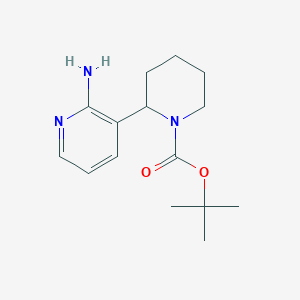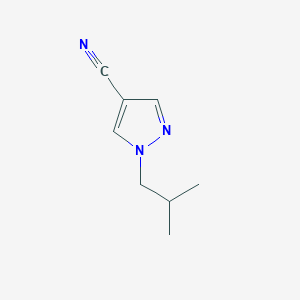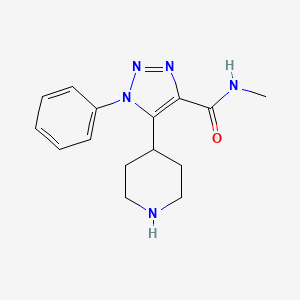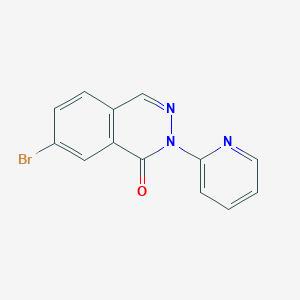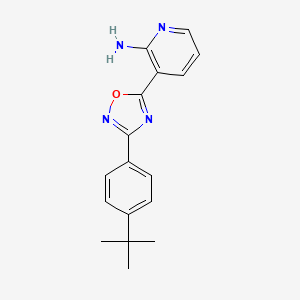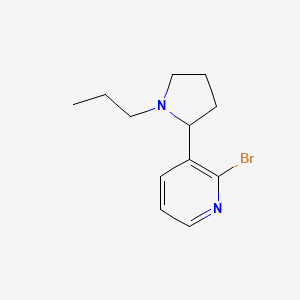
5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with a sulfonic acid group and a chlorine atom as substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Attachment to Pyridine Ring: The pyrrolidine ring is then attached to the pyridine ring through nucleophilic substitution reactions.
Introduction of Sulfonic Acid Group: The sulfonic acid group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Chlorination: The chlorine atom is introduced through chlorination reactions, typically using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring and the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
Oxidation: Formation of sulfonic acid derivatives or pyridine N-oxides.
Reduction: Formation of amine derivatives or dechlorinated products.
Substitution: Formation of substituted pyridine or pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding, providing insights into biological pathways and mechanisms.
Industrial Chemistry: It can be employed in the synthesis of specialty chemicals or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the sulfonic acid group can participate in hydrogen bonding and electrostatic interactions. The chlorine atom may also contribute to the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyrrolidin-1-yl)pyridine: Lacks the sulfonic acid and chlorine substituents, resulting in different chemical properties and applications.
5-Chloro-4-(morpholin-1-yl)pyridine-3-sulfonic acid: Similar structure but with a morpholine ring instead of pyrrolidine, leading to different biological activities.
4-(Pyrrolidin-1-yl)benzenesulfonic acid:
Uniqueness
5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the pyrrolidine ring and the sulfonic acid group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H11ClN2O3S |
|---|---|
Peso molecular |
262.71 g/mol |
Nombre IUPAC |
5-chloro-4-pyrrolidin-1-ylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C9H11ClN2O3S/c10-7-5-11-6-8(16(13,14)15)9(7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14,15) |
Clave InChI |
LZNYVBRKMHNUFF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=C(C=NC=C2S(=O)(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



